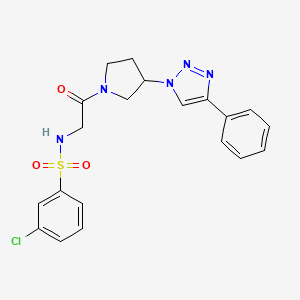
3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrolidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, which can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The pyrrolidine ring can be synthesized via a Mannich reaction or other cyclization methods. The final step involves the sulfonamide formation, which can be accomplished by reacting the intermediate with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its diverse functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C20H20ClN5O3S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
3-chloro-N-[2-oxo-2-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20ClN5O3S/c21-16-7-4-8-18(11-16)30(28,29)22-12-20(27)25-10-9-17(13-25)26-14-19(23-24-26)15-5-2-1-3-6-15/h1-8,11,14,17,22H,9-10,12-13H2 |
InChI Key |
QJQXAAJHNVQGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CNS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
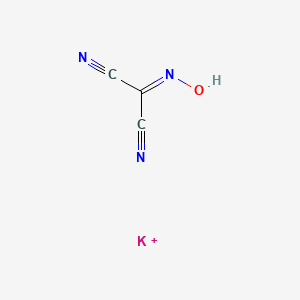
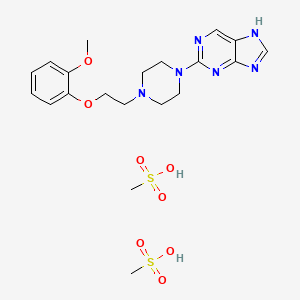
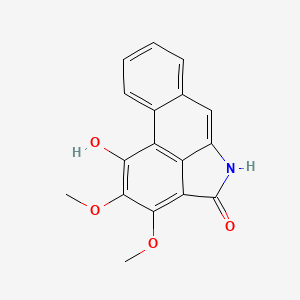

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)

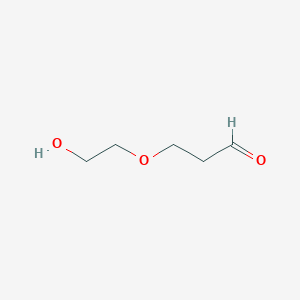

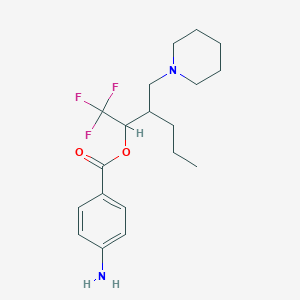
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)

